
methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-dichloro-5-fluorophenyl)-3-hydroxyprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-dichloro-5-fluorophenyl)-3-hydroxyprop-2-enoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropyliminomethyl group, a dichlorofluorophenyl group, and a hydroxyprop-2-enoate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-dichloro-5-fluorophenyl)-3-hydroxyprop-2-enoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropyliminomethyl Group: This step involves the reaction of cyclopropylamine with an aldehyde or ketone to form the cyclopropyliminomethyl group.
Introduction of the Dichlorofluorophenyl Group: This step involves the reaction of a suitable precursor with 2,4-dichloro-5-fluorobenzene under appropriate conditions to introduce the dichlorofluorophenyl group.
Formation of the Hydroxyprop-2-enoate Moiety: This step involves the reaction of a suitable precursor with an ester or acid to form the hydroxyprop-2-enoate moiety.
Final Coupling Reaction: The final step involves the coupling of the intermediate compounds formed in the previous steps to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, optimization of reaction conditions (e.g., temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.
化学反应分析
Types of Reactions
Methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-dichloro-5-fluorophenyl)-3-hydroxyprop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: The compound can be reduced to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Addition: The compound can undergo addition reactions, where new atoms or groups are added to the molecule.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride, sodium borohydride, or hydrogen gas with a catalyst.
Substitution Reagents: Such as halogens, nucleophiles, or electrophiles.
Addition Reagents: Such as hydrogen gas, halogens, or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing products, while reduction may yield alcohols or other reduced products.
科学研究应用
Methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-dichloro-5-fluorophenyl)-3-hydroxyprop-2-enoate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: The compound can be used in studies of biological processes, such as enzyme inhibition or receptor binding.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or treatments for diseases.
Industry: The compound can be used in the production of various industrial products, such as polymers, coatings, or adhesives.
作用机制
The mechanism by which methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-dichloro-5-fluorophenyl)-3-hydroxyprop-2-enoate exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific context and application.
相似化合物的比较
Methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-dichloro-5-fluorophenyl)-3-hydroxyprop-2-enoate can be compared with other similar compounds, such as:
Methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-dichlorophenyl)-3-hydroxyprop-2-enoate: This compound is similar but lacks the fluorine atom.
Methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-difluorophenyl)-3-hydroxyprop-2-enoate: This compound is similar but lacks the chlorine atoms.
This compound: This compound is similar but has different substituents on the phenyl ring.
属性
分子式 |
C14H12Cl2FNO3 |
|---|---|
分子量 |
332.2 g/mol |
IUPAC 名称 |
methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-dichloro-5-fluorophenyl)-3-hydroxyprop-2-enoate |
InChI |
InChI=1S/C14H12Cl2FNO3/c1-21-14(20)9(6-18-7-2-3-7)13(19)8-4-12(17)11(16)5-10(8)15/h4-7,19H,2-3H2,1H3/b13-9+,18-6? |
InChI 键 |
SOERDDQRVKVCEI-IPTZPBKLSA-N |
手性 SMILES |
COC(=O)/C(=C(\C1=CC(=C(C=C1Cl)Cl)F)/O)/C=NC2CC2 |
规范 SMILES |
COC(=O)C(=C(C1=CC(=C(C=C1Cl)Cl)F)O)C=NC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[2-[Bis(carboxymethyl)amino]-3-[(2-bromoacetyl)amino]-3-phenylpropyl]-(carboxymethyl)amino]acetic acid](/img/structure/B15287143.png)
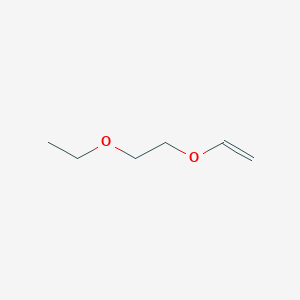
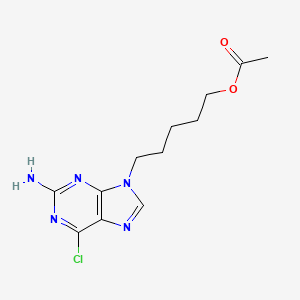
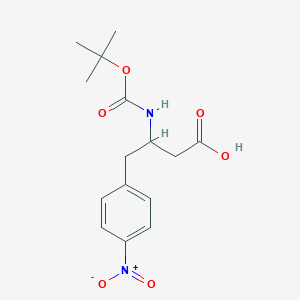


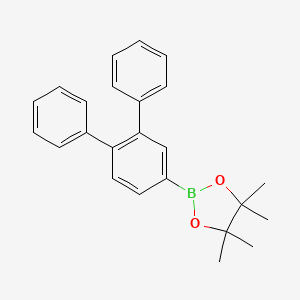

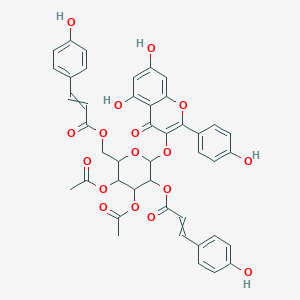
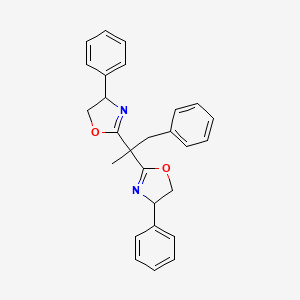
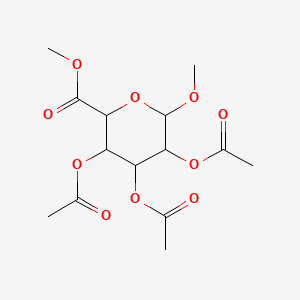
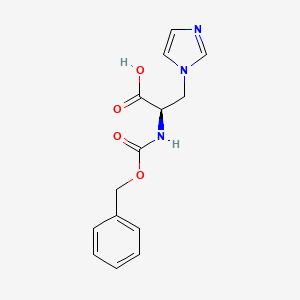
![(10,14-Diacetyloxy-3,23,26-trihydroxy-11,15,17,23,24-pentamethyl-4,22-dioxo-8,19,21-trioxaoctacyclo[13.11.0.02,12.05,11.07,9.016,25.018,20.020,24]hexacosan-13-yl) acetate](/img/structure/B15287234.png)
